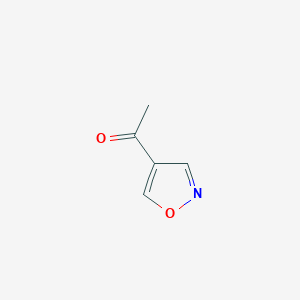

1-(Isoxazol-4-yl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-6-8-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULYCJGJKAKCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609687 | |

| Record name | 1-(1,2-Oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83259-37-4 | |

| Record name | 1-(1,2-Oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Isoxazol 4 Yl Ethanone and Its Derivatives

Established Synthetic Pathways to the Isoxazole (B147169) Ring System

The synthesis of the isoxazole ring system is a cornerstone of heterocyclic chemistry, with a variety of established methods at the disposal of synthetic chemists. nih.govresearchgate.netnih.gov Among these, the most widely utilized and extensively studied pathway is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. nih.govnih.govwikipedia.org This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or an alkene, to form the five-membered isoxazole or isoxazoline (B3343090) ring, respectively. wikipedia.orgresearchgate.netjst.go.jp

1,3-Dipolar Cycloaddition Reactions for Isoxazole Formation

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the isoxazole scaffold. wikipedia.orgresearchgate.net This reaction is classified as a pericyclic reaction that can proceed through a concerted mechanism. nih.gov The key components are a nitrile oxide, which acts as the 1,3-dipole, and a dipolarophile, a π-system like an alkyne or alkene. nih.govnih.gov The reaction of nitrile oxides with alkynes directly furnishes the aromatic isoxazole ring, while reaction with alkenes produces the corresponding 4,5-dihydroisoxazole (isoxazoline), which can be an important intermediate. nih.govwikipedia.orgjst.go.jpmdpi.com

The reaction between in situ generated nitrile oxides and terminal alkynes is a standard and highly effective route to produce 3,5-disubstituted isoxazoles. nih.govcdnsciencepub.com Nitrile oxides are commonly generated from the corresponding aldoximes using mild oxidizing agents or from hydroximoyl chlorides via dehydrohalogenation with a base. mdpi.comnih.gov For instance, sugar-derived propargyl ethers undergo smooth 1,3-dipolar cycloadditions with nitrile oxides generated from aromatic oximes to yield isoxazole conjugates of sugars. cdnsciencepub.com Similarly, the reaction of nitrile oxides with alkenes provides a direct pathway to 2-isoxazolines, which are valuable heterocyclic compounds in their own right and can serve as precursors to isoxazoles. researchgate.netmdpi.com The cycloaddition of nitrile oxides to alkenes is a widely used method for creating these masked aldol (B89426) products. wikipedia.org

Table 1: Examples of Nitrile Oxide Cycloaddition Reactions

| 1,3-Dipole Precursor | Dipolarophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Hydroxyimidoyl chlorides | Terminal alkynes | 3,5-Isoxazoles | Cu/Al₂O₃, Ball-milling | nih.gov |

| Aromatic oximes | Propargyl ethers | Isoxazole-sugar conjugates | In situ generation | cdnsciencepub.com |

| Aldoximes | Alkenes/Alkynes | Isoxazolines/Isoxazoles | Various | mdpi.com |

The regio- and stereoselectivity of the 1,3-dipolar cycloaddition of nitrile oxides are critical aspects that determine the final structure of the product. mdpi.comrsc.orgrsc.org The regiochemical outcome is largely governed by frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. mdpi.comtandfonline.com For many reactions with alkenes, the interaction between the dipole's LUMO and the dipolarophile's HOMO is dominant, dictating the regioselectivity. mdpi.com However, steric effects and secondary orbital interactions can also influence or even reverse the regiochemistry. mdpi.com Stereochemical control is also a key feature, with the reaction often proceeding in a stereospecific manner with respect to the dipolarophile. wikipedia.org Researchers have developed methods to direct the reaction's outcome, for example, by using hydrogen bonding to control both regio- and stereochemistry in cycloadditions with certain amides. acs.org The choice of catalyst and reaction conditions can also be pivotal in achieving high selectivity. tandfonline.com

Alternative and Green Chemistry Approaches to Isoxazole Synthesis

In response to the growing need for sustainable chemical processes, significant research has been directed toward developing alternative and green synthetic routes to isoxazoles. rsc.orgpreprints.orgpreprints.org These approaches aim to reduce waste, avoid toxic materials, and minimize energy consumption compared to traditional methods. nih.govrsc.org Key strategies include the development of metal-free synthetic pathways and the use of environmentally benign reaction media and energy sources. researchgate.netpreprints.org

Metal-Free Synthetic Strategies

While metal catalysts, particularly copper, are effective in promoting isoxazole synthesis, they present drawbacks such as cost, toxicity, and difficulties in removal from the final product. researchgate.netrsc.org This has spurred the development of metal-free alternatives. researchgate.netrsc.org One successful strategy involves the use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can promote the regioselective synthesis of isoxazoles from aldoximes. rsc.org Another approach is the enamine-triggered [3+2]-cycloaddition of aldehydes and N-hydroximidoyl chlorides, which offers a metal-free, regiospecific route to 3,4-disubstituted isoxazoles after an oxidation step. organic-chemistry.org Cascade reactions have also been designed to produce polysubstituted isoxazoles under mild, metal-free conditions. organic-chemistry.org

Table 2: Selected Metal-Free Methods for Isoxazole Synthesis

| Method | Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Organocatalysis | Aldoximes, Alkenes/Alkynes | DBU | Efficient, tolerates unprotected phenols | rsc.org |

| Cascade Reaction | α-Azido acrylates, Aromatic oximes | None | One-pot, mild conditions | organic-chemistry.org |

| Enamine Catalysis | Aldehydes, N-hydroximidoyl chlorides | Triethylamine (B128534) | Regiospecific, forms dihydroisoxazole (B8533529) intermediate | organic-chemistry.org |

Environmentally Benign Procedures and Solvent-Free Conditions

A major focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives or the elimination of solvents altogether. rsc.orgsemnan.ac.ir Water has been successfully employed as a solvent for the synthesis of isoxazol-5(4H)-one derivatives, often catalyzed by recyclable materials like amine-functionalized cellulose. semnan.ac.irmdpi.com The use of natural sunlight as a clean and cheap energy source has also been demonstrated for three-component syntheses in water. semnan.ac.ir

Solvent-free reaction conditions represent another significant advancement. nih.govrsc.orgtandfonline.com Mechanochemistry, using techniques like ball-milling, allows for the synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides without any liquid solvent, sometimes using a recyclable catalyst. nih.govrsc.org Microwave irradiation is another powerful tool for promoting solvent-free reactions, significantly enhancing reaction rates and yields. nih.govnih.gov These methods not only align with the principles of green chemistry but also often offer advantages in terms of operational simplicity and energy efficiency. preprints.orgnih.gov

Table 3: Green and Solvent-Free Approaches to Isoxazole Synthesis

| Technique | Energy Source | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ultrasonication | Ultrasound | Green solvents (e.g., water, ethanol) or solvent-free | Accelerated reaction rates, improved yields, milder conditions | preprints.orgpreprints.org |

| Ball-Milling | Mechanical energy | Solvent-free | Scalable, reduced waste, simplified work-up | nih.govrsc.org |

| Microwave Irradiation | Microwaves | Solvent-free | Rapid heating, high selectivity, improved yields | nih.govnih.gov |

| Sunlight-Promoted | Natural sunlight | Water | Uses renewable energy, no organic solvents or catalysts | semnan.ac.ir |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a green and efficient method for preparing isoxazole derivatives, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. scilit.comorgchemres.org This technique utilizes acoustic cavitation to generate localized high-pressure and high-temperature zones, which can accelerate chemical reactions. nih.gov

While specific literature on the direct ultrasound-assisted synthesis of 1-(isoxazol-4-yl)ethanone is not abundant, the principles can be applied from the synthesis of other isoxazole-containing molecules. For instance, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been successfully achieved using ultrasound irradiation in a one-pot, three-component reaction involving hydroxylamine (B1172632) hydrochloride, ethyl acetoacetate, and various aldehydes in an aqueous medium. orgchemres.org Another approach involves the ultrasound-assisted reaction of chalcones with hydroxylamine hydrochloride to form the isoxazole ring. uomustansiriyah.edu.iq These examples highlight the potential of sonochemistry for the efficient and environmentally benign synthesis of isoxazole scaffolds, which could be adapted for the production of this compound. scilit.compreprints.org

The key benefits of using ultrasound in isoxazole synthesis include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. orgchemres.orgpreprints.org

Increased Yields: Sonication can lead to higher product yields and improved purity. orgchemres.orgpreprints.org

Green Chemistry: The use of ultrasound often allows for the use of greener solvents, such as water, or even solvent-free conditions, reducing the environmental impact. scilit.comarkat-usa.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Three-component | Hydroxylamine hydrochloride, Ethyl acetoacetate, Benzaldehyde derivatives | Imidazole, Ultrasound | 3-methyl-4-arylmethylene isoxazole-5(4H)-one derivatives | orgchemres.org |

| Cyclization | Chalcone-substituted quinoxaline, Hydroxylamine hydrochloride | Sodium acetate, Ultrasound, Ethanol | Isoxazole derivative | uomustansiriyah.edu.iq |

| Multi-component | Ethyl butyrylacetate, Aromatic aldehydes, Hydroxylamine | SnII-Mont K10, Ultrasound | (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one | nih.gov |

Specific Synthetic Routes for this compound and Related Acetyl Isoxazoles

A prominent method for synthesizing the 4-acetyl isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with β-dicarbonyl compounds. researchgate.net Specifically, the reaction of an aryl nitrile oxide with acetylacetone (B45752) can yield 4-acetyl-3-aryl-5-methyl isoxazoles in good yields. researchgate.net This reaction is a powerful tool for constructing the isoxazole ring with control over the substitution pattern.

Another key strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This method allows for the synthesis of highly substituted isoxazoles, including those with a 4-iodo substituent which can be further functionalized through palladium-catalyzed cross-coupling reactions. nih.gov

The this compound scaffold offers multiple sites for derivatization, allowing for the creation of a diverse library of compounds.

At the Ethanone Position: The acetyl group is a versatile handle for various chemical transformations.

Condensation Reactions: The acetyl group can undergo Claisen-Schmidt condensation with various aromatic and heterocyclic aldehydes to form chalcone (B49325) intermediates. researchgate.netsciensage.info These chalcones can then be cyclized, for example, with hydroxylamine hydrochloride to generate new isoxazole-containing structures. researchgate.net

Oxidation and Reduction: The ketone can be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents.

At the Isoxazole Ring: The isoxazole ring itself can be functionalized.

Acylation: Isoxazoles can be acylated at the 4-position using acyl chlorides in the presence of a strong base like sodium hydride. nih.gov

Suzuki Coupling: 4-Iodoisoxazoles are valuable intermediates that can undergo Suzuki coupling reactions to introduce various aryl and heteroaryl groups at the 4-position. nih.gov

Chemical Reactivity and Functionalization of this compound

The ketone group in this compound is a primary site for chemical modification, enabling the synthesis of a wide range of derivatives.

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack. For example, it can react with Grignard reagents to form tertiary alcohols.

Formation of Imines and Related Compounds: The ketone can react with primary amines to form imines (Schiff bases). Reaction with hydroxylamine yields oximes, and reaction with hydrazines produces hydrazones. These derivatives are often crystalline solids and can be useful for characterization.

The isoxazole ring is an electron-deficient heterocycle, which dictates its reactivity in substitution reactions. chemicalbook.com

Electrophilic Aromatic Substitution: The isoxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. clockss.orgresearchgate.net Reactions like nitration and halogenation typically require harsh conditions. clockss.org However, intramolecular electrophilic aromatic substitution at the 5-position has been achieved, particularly with activating groups present. researchgate.net

Nucleophilic Aromatic Substitution: The electron-poor character of the isoxazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a nitro group or a halogen, is present on the ring. rsc.orgresearchgate.net For instance, the nitro group in 5-nitroisoxazoles can be displaced by various nucleophiles, providing an efficient route to functionalized isoxazoles under mild conditions. rsc.org

Modifications and Elaboration of the Isoxazole Skeleton

The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to a variety of chemical transformations. clockss.orgnsf.gov These reactions allow for the elaboration of the isoxazole core into a diverse array of other chemical structures, including open-chain compounds and different heterocyclic systems. Such modifications are crucial for expanding the chemical space accessible from isoxazole-containing precursors like this compound and its derivatives. Key transformations include ring-opening reactions and ring transformations into other heterocycles.

Ring-Opening Reactions

The cleavage of the weak N-O bond is a characteristic reaction of the isoxazole ring, often initiated by bases, reducing agents, or electrophiles. clockss.orgnsf.govrsc.org This reactivity provides a pathway to functionalized open-chain compounds that can be valuable synthetic intermediates.

A notable example is the ring-opening fluorination of isoxazoles. nih.govacs.org Treating isoxazole derivatives with an electrophilic fluorinating agent like Selectfluor results in fluorination followed by deprotonation, leading to the formation of α-fluorocyanoketones. nih.govacs.org This reaction proceeds under mild conditions and tolerates a good range of functional groups. nih.gov The process involves the cleavage of the isoxazole ring to yield highly functionalized tertiary fluorinated carbonyl compounds. nih.govacs.org

Base-catalyzed ring-opening is also a common strategy. For instance, treating 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts with triethylamine in methanol (B129727) leads to the formation of methyl 4-(2-formyl-1-methoxyvinylamino)butyrate. rsc.org The mechanism involves the cleavage of the isoxazole N-O bond, demonstrating how the core structure can be unraveled to produce functionalized acyclic products. rsc.org Electron capture by the σ* lowest unoccupied molecular orbital (LUMO) of isoxazole can also trigger the dissociation of the O-N bond and subsequent ring opening. nsf.gov

| Isoxazole Substrate | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| General Isoxazoles | Selectfluor | α-Fluorocyanoketones | nih.govacs.org |

| 4,5,6,7-Tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts | Triethylamine, Methanol | Methyl 4-(2-formyl-1-methoxyvinylamino)butyrate | rsc.org |

Ring Transformation Reactions

The isoxazole ring serves as a versatile synthon that can be converted into other heterocyclic systems. These transformations often proceed through a ring-opening/ring-closure sequence, allowing for the rearrangement of the atomic constituents into new ring structures.

Conversion to Other Five-Membered Heterocycles:

Pyrroles: A novel transformation of substituted isoxazoles into pyrrole (B145914) derivatives has been demonstrated using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.com The reaction is believed to proceed via a base-promoted hydrolysis of an ester group, followed by the fission of the isoxazole ring to yield an acetylene (B1199291) intermediate, which then cyclizes to form the pyrrole ring. thieme-connect.com

Oxazoles: An isoxazole-oxazole ring transformation can be achieved through a base-catalyzed Beckmann rearrangement. rsc.org For example, ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate undergoes conversion to 4-cyano-5-methyloxazol-2-ylacetic acid. rsc.org

Pyrazoles and Triazoles: Isoxazoles can be converted into the corresponding pyrazoles and 1,2,4-triazoles in a single step using a commercially available air-stable Ni(0) complex. organic-chemistry.org Additionally, hybrid compounds containing both isoxazole and triazole rings can be synthesized through multi-step sequences, often involving a Sonogashira ethynylation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netthieme-connect.comrsc.orgmdpi.comnih.gov

| Starting Isoxazole Derivative | Reagents & Conditions | Product Heterocycle | Reference |

|---|---|---|---|

| Substituted isoxazoles | DBU, THF, reflux | Pyrrole | thieme-connect.com |

| Ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate | Base-catalyzed | Oxazole | rsc.org |

| General isoxazoles | Ni(0) complex | Pyrazole (B372694) | organic-chemistry.org |

| General isoxazoles | Ni(0) complex | 1,2,4-Triazole | organic-chemistry.org |

Conversion to Six-Membered Heterocycles:

Pyrans: The transformation of an isoxazole ring into a 3,5-dicyano-4H-pyran-2-amine has been reported. rsc.org This process is initiated by the ring opening of the isoxazole in the presence of an aromatic aldehyde, which is followed by a nucleophilic attack and subsequent heterocyclization to form the pyran ring. rsc.org

Pyrimidines: Isoxazole-pyrimidine hybrid derivatives are often synthesized by constructing one ring onto the other. google.comthieme-connect.com One common approach involves starting with a pre-formed isoxazole, such as 5-aminoisoxazole, and reacting it in a multicomponent reaction to build the pyrimidine (B1678525) ring. For example, the reaction of arylglyoxal, 1,3-dimethylbarbituric acid, and 5-aminoisoxazole in water can produce isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives. thieme-connect.combohrium.com This method highlights the use of the isoxazole as a building block for more complex, fused heterocyclic systems. thieme-connect.combohrium.com One-pot syntheses starting from enaminonitriles can also yield pyrimidine derivatives fused or substituted with isoxazole moieties. rsc.org

| Starting Material(s) | Reagents & Conditions | Product Heterocycle | Reference |

|---|---|---|---|

| Isoxazole, Aromatic aldehyde, Cyanide or Propanedinitrile | Base-catalyzed ring opening and cyclization | 4H-Pyran | rsc.org |

| 5-Aminoisoxazole, Arylglyoxal, 1,3-Dimethylbarbituric acid | Water, reflux | Isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine | thieme-connect.combohrium.com |

| Isoxazole precursors | Cyclization reactions | Thieno[2,3-d]pyrimidine derivatives with isoxazole moiety | nih.gov |

These transformations underscore the synthetic utility of the isoxazole skeleton, allowing for its modification and elaboration into a wide range of other valuable chemical structures. The specific reaction pathway is often dictated by the substitution pattern on the isoxazole ring and the choice of reagents and reaction conditions. nanobioletters.com

Structure Activity Relationship Sar Studies of 1 Isoxazol 4 Yl Ethanone Derivatives

Impact of Substituents on Biological Activities

The biological activity of isoxazole (B147169) derivatives can be significantly altered by the addition of various substituents. rsc.org The nature and position of these functional groups on the isoxazole ring play a crucial role in determining the compound's efficacy and selectivity.

The arrangement of functional groups around the isoxazole core is a critical determinant of biological activity. Studies have shown that the potency and selectivity of these compounds can be finely tuned by strategic placement of substituents at different positions of the isoxazole ring.

For instance, research on isoxazole derivatives as anticancer agents has revealed that substitutions at the C-3 and C-5 positions of the isoxazole ring are particularly important. The presence of specific groups at these positions can enhance cytotoxicity against various cancer cell lines. nih.govmdpi.com For example, isoxazole derivatives with a phenyl ring at the C-5 position and certain substituents on that phenyl ring have demonstrated significant antibacterial activity. The presence of methoxy (B1213986), dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at a C-3 phenyl ring, were found to enhance antibacterial effects. ijpca.org

In another study, the substitution pattern on diarylisoxazoles was found to influence their antimitotic activity, with 4,5-diarylisoxazoles showing greater potency than 3,4-diarylisoxazoles. mdpi.com Furthermore, the introduction of electron-donating groups, such as methoxy substituents, on the benzene ring of isoxazole chalcone (B49325) derivatives enhanced their anticancer activity. mdpi.com Conversely, in some cases, the presence of electron-withdrawing groups like fluorine or trifluoromethyl on a phenyl ring attached to the isoxazole core led to excellent inhibitory activities against certain enzymes. nih.gov

Table 1: Positional Effects of Functional Groups on the Isoxazole Ring

| Position on Isoxazole Ring | Substituent Type | Observed Biological Activity |

|---|---|---|

| C-3 and C-5 | Phenyl groups with various substituents | Antibacterial, Anticancer nih.govijpca.org |

| C-4 and C-5 | Diaryl groups | Antimitotic mdpi.com |

| Phenyl ring attached to isoxazole | Electron-donating groups (e.g., methoxy) | Enhanced anticancer activity mdpi.com |

The ethanone group of 1-(isoxazol-4-yl)ethanone is a key structural feature that can be modified to modulate biological activity. As a ketone, the carbonyl group is susceptible to nucleophilic addition, allowing for the formation of alcohols and other derivatives. smolecule.com It can also participate in condensation reactions with amines or alcohols to yield imines or ethers, respectively. smolecule.com

Modifications of the ethanone moiety can lead to significant changes in the pharmacological profile of the parent compound. For example, the synthesis of chalcone derivatives, which involves the condensation of an acetophenone (B1666503) with an aldehyde, has been a common strategy to generate isoxazole-based compounds with a range of biological activities, including anticancer and antibacterial properties. ijpca.org

Furthermore, the ethanone moiety can be a precursor for the formation of other heterocyclic rings. For instance, reaction with hydroxylamine (B1172632) can lead to the formation of an oxime, which can then undergo further cyclization reactions. These transformations highlight the versatility of the ethanone group as a synthetic handle for creating diverse molecular architectures with potentially enhanced biological activities.

Role of Non-Covalent Interactions in Molecular Recognition

Hydrogen bonds are critical in the binding of isoxazole derivatives to their biological targets. researchgate.net The nitrogen and oxygen atoms within the isoxazole ring can act as hydrogen bond acceptors, while substituents with hydrogen bond donor capabilities, such as amino or hydroxyl groups, can also participate in these interactions. mdpi.com

Theoretical studies have shown that water molecules can form hydrogen bonds with either the nitrogen or oxygen atom of the isoxazole ring, with the interaction at the nitrogen atom being more stable. researchgate.net In the context of biological systems, these hydrogen bonding capabilities allow isoxazole derivatives to form specific and stable complexes with amino acid residues in the active sites of enzymes or receptors. For instance, in the inhibition of carbonic anhydrase, isoxazole derivatives have been shown to form hydrogen bonds with key residues like Thr199 and His119. nih.gov

The strength and geometry of these hydrogen bonds can be influenced by the electronic properties of the substituents on the isoxazole ring. Electron-withdrawing groups can enhance the hydrogen bond accepting ability of the ring nitrogen, while electron-donating groups can have the opposite effect.

The aromatic nature of the isoxazole ring allows it to participate in π-π stacking interactions with aromatic residues of biological targets, such as tyrosine, tryptophan, and phenylalanine. nih.govmdpi.com These interactions, which arise from the electrostatic interaction between the quadrupole moments of the aromatic rings, contribute significantly to the binding affinity and stability of the ligand-protein complex. nih.gov

The strength of π-π stacking interactions can be modulated by the substituents on the isoxazole ring. Electron-withdrawing groups can enhance the π-acidity of the isoxazole ring, leading to stronger interactions with electron-rich aromatic amino acids. rsc.org Conversely, electron-donating groups can increase the π-basicity of the ring, favoring interactions with electron-poor aromatic systems. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,5-diarylisoxazoles |

Pharmacological and Biological Activities of 1 Isoxazol 4 Yl Ethanone Derivatives

Antimicrobial Efficacy

The isoxazole (B147169) nucleus is a key structural component in several clinically used antimicrobial agents. ijrrjournal.com Consequently, novel synthetic derivatives of 1-(isoxazol-4-yl)ethanone are frequently evaluated for their potential to combat a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. researchgate.net

Derivatives of isoxazole have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net A series of synthesized (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives showed potent in vitro antibacterial activity. nih.gov Many of these compounds exhibited Minimum Inhibitory Concentration (MIC) values that were two to ten times lower than the antibiotic linezolid (B1675486) against strains such as Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, and Streptococcus pyogenes. nih.gov

Similarly, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were screened for their antibacterial properties. researchgate.net Certain compounds within this series, particularly 5a, 5c, 5e, 5f, and 5i, displayed encouraging activity against bacterial strains when compared to standard references. researchgate.net Another study highlighted a 2-isoxazoline derivative, compound 9, which was active against Micrococcus luteus, Staphylococcus aureus, Serratia marcescens, and Bacillus cereus. nih.gov The mechanism of action for some isoxazole-based antibiotics, such as Cloxacillin, involves the inhibition of bacterial cell wall synthesis by preventing cross-linkage between peptidoglycan polymer chains. ijrrjournal.com

| Compound Series/Derivative | Bacterial Strains Tested | Observed Activity/Results | Source |

|---|---|---|---|

| Isoxazolinyl oxazolidinones (6a-o) | S. aureus, B. cereus, E. faecalis, K. pneumoniae, S. pyogenes | Showed 2 to 10-fold lower MIC values compared to Linezolid against several strains. | nih.gov |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles (5a-j) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Compounds 5a, 5c, 5e, 5f, and 5i showed notable zones of inhibition. | researchgate.net |

| 2-Isoxazoline derivative (Compound 9) | M. luteus, S. aureus, S. marcescens, B. cereus | Demonstrated activity against four of the tested bacterial species. | nih.gov |

The search for novel antifungal agents has led to the investigation of numerous isoxazole derivatives. mdpi.comnih.gov Due to the rise of fungal resistance to existing treatments, new compounds are urgently needed. nih.gov A novel series of isoxazole-based derivatives were synthesized and evaluated for their anti-Candida potential. nih.gov Two compounds, designated PUB14 and PUB17, demonstrated selective antifungal activity against Candida albicans while not negatively impacting beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov These compounds also showed a capacity to eradicate biofilms formed by Candida. mdpi.com

Further research into isoxazolol pyrazole (B372694) carboxylates identified compound 7ai as having significant antifungal activity against several phytopathogenic fungi. nih.gov It was particularly potent against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov Additionally, studies on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles found that several compounds in the series possessed good activity against the fungus Aspergillus niger. researchgate.net

| Compound Series/Derivative | Fungal Strains Tested | Observed Activity/Results | Source |

|---|---|---|---|

| PUB14 and PUB17 | Candida albicans | Displayed selective antifungal activity and anti-biofilm capacity. | mdpi.comnih.govresearchgate.net |

| Isoxazolol pyrazole carboxylate (7ai) | A. porri, M. coronaria, C. petroselini, R. solani | Potent activity against R. solani with an EC50 value of 0.37 μg/mL. | nih.gov |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Aspergillus niger | Compounds 5a, 5b, 5e, 5f, 5i, and 5j showed good antifungal activity. | researchgate.net |

Certain isoxazole-related compounds have shown potent activity against various Mycobacterium species. Isoxyl (ISO), a thiourea (B124793) compound, demonstrated significant activity against Mycobacterium tuberculosis H37Rv (MIC, 2.5 µg/ml), Mycobacterium bovis BCG (MIC, 0.5 µg/ml), and Mycobacterium avium (MIC, 2.0 µg/ml). nih.govnih.gov Importantly, a range of clinical isolates of M. tuberculosis with different drug resistance patterns were all sensitive to ISO. nih.govnih.gov

A homologous series of ISO derivatives were synthesized, with most being as effective or more effective than the parent compound. nih.govnih.gov The mechanism of action for these compounds is the specific inhibition of mycolic acid synthesis, which is crucial for the mycobacterial cell wall. nih.govnih.gov At its MIC, ISO inhibited the synthesis of α-mycolates, methoxymycolates, and ketomycolates by over 91% in M. tuberculosis. nih.gov This action is similar to the drugs isoniazid (B1672263) (INH) and ethionamide (B1671405) (ETH), suggesting these isoxazole-related structures are promising for counteracting drug-sensitive and resistant strains of M. tuberculosis. nih.govnih.gov

| Compound | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Isoxyl (ISO) | Mycobacterium tuberculosis H37Rv | 2.5 µg/ml | nih.govnih.gov |

| Mycobacterium bovis BCG | 0.5 µg/ml | nih.govnih.gov | |

| Mycobacterium avium | 2.0 µg/ml | nih.govnih.gov | |

| Drug-Resistant M. tuberculosis clinical isolates | 1 to 10 µg/ml | nih.govnih.gov |

Anticancer and Antitumor Potential

The versatility of the isoxazole scaffold has made it a focal point in the development of novel anticancer agents. espublisher.com Derivatives have been shown to act through various mechanisms, including the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). nih.gov

Isoxazole derivatives have been found to inhibit the proliferation of a wide array of human cancer cell lines. espublisher.com For example, a series of indole-isoxazole hybrid systems were tested for cytotoxic activities against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cells. espublisher.com Certain compounds from this series were found to inhibit Cyclin-Dependent Kinase 4 (CDK4) levels, leading to a G0/G1 cell cycle arrest in Huh7 cells. espublisher.com

Another study on isoxazolo[4,5-e] nih.govnih.govnih.govtriazepine derivatives found that compound 21 showed extremely high antitumor activity when tested against 60 different cancer cell lines. acs.org Other derivatives in the same study, such as compounds 17 and 34, showed selective inhibition against UO-31 renal cancer cells. acs.org This selective action against specific cancer types highlights the potential for developing targeted therapies. acs.org The anticancer mechanisms of isoxazole derivatives are diverse and can include the inhibition of critical enzymes like histone deacetylase (HDAC), topoisomerases, and various kinases involved in cell signaling pathways. nih.gov

| Compound Series/Derivative | Cancer Cell Lines Tested | Observed Activity/Mechanism | Source |

|---|---|---|---|

| Indole-isoxazole hybrids (e.g., Compound 26) | Huh7, MCF7, HCT116 | Inhibited CDK4 levels, causing G0/G1 cell cycle arrest. | espublisher.com |

| Tetrahydroquinoline-isoxazole hybrids (Compounds 27, 28) | A549 (lung), HepG2 (liver), B16F10 (melanoma) | Demonstrated increased in vitro cytotoxic activity compared to oxaliplatin. | espublisher.com |

| Isoxazolo[4,5-e] nih.govnih.govnih.govtriazepine derivatives (Compound 21) | Panel of 60 cancer cell lines | Exhibited extremely high antitumor activity. | acs.org |

Inducing apoptosis in cancer cells is a key strategy for anticancer drug development. nih.gov Several synthetic isoxazole derivatives have been shown to be effective pro-apoptotic agents. researchgate.net In a study focused on glioblastoma, a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were synthesized and evaluated. researchgate.net

These isoxazole derivatives were able to induce significant percentages of apoptosis in both the U251-MG and the TMZ-resistant T98G glioblastoma cell lines. researchgate.net Specifically, derivatives 2, 3, 4, 5, and 11 showed total apoptosis values greater than 30% in U251-MG cells, while derivatives 3, 4, 5, and 9 induced total apoptosis values exceeding 40% in the resistant T98G cells. researchgate.net This ability to trigger apoptosis, even in drug-resistant cell lines, underscores the therapeutic potential of the isoxazole scaffold. nih.govresearchgate.net

| Compound Derivative | Cancer Cell Line | Observed Apoptotic Activity | Source |

|---|---|---|---|

| 2, 3, 4, 5, 11 | U251-MG (Glioblastoma) | Induced total apoptosis values >30%. | researchgate.net |

| 3, 4, 5, 9 | T98G (TMZ-resistant Glioblastoma) | Induced total apoptosis values >40%. | researchgate.net |

Activity against Specific Cancer Cell Lines (e.g., Prostate Cancer, Leukemia)

Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines, including those of prostate cancer and leukemia. espublisher.comnih.gov Research has shown that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. nih.gov

For instance, novel Nilutamide-isoxazole hybrids have been synthesized and evaluated for their in vitro growth inhibition activity against prostate cancer cell lines PC3 and DU-145. thesciencein.org A majority of these compounds were found to be more active against the DU-145 cell line. thesciencein.org Specifically, compounds 5f , 5h , and 5k exhibited greater activity against DU-145 than the standard drug 5-Fluoro Uracil, with IC50 values below 30 mM. thesciencein.org Furthermore, these potent compounds displayed remarkable inhibitory potential against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. thesciencein.org

In the context of leukemia, ortho substituted isoxazole derivatives of 6-hydroxycoumarin (B196160) have emerged as effective cytotoxic agents. espublisher.comnih.gov These compounds have shown promising activity against leukemia (HL-60) cell lines. nih.gov Additionally, 4,5,6,7-tetrahydro-isoxazole-[4,5-c]-pyridine derivatives have been reported to have significant antiproliferative and pro-apoptotic effects on the K562 leukemic cell line. mdpi.com

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Nilutamide-isoxazole hybrid 5f | DU-145 (Prostate) | IC50 < 30 mM | thesciencein.org |

| Nilutamide-isoxazole hybrid 5h | DU-145 (Prostate) | IC50 < 30 mM | thesciencein.org |

| Nilutamide-isoxazole hybrid 5k | DU-145 (Prostate) | IC50 < 30 mM | thesciencein.org |

| Ortho substituted isoxazole of 6-hydroxycoumarin | HL-60 (Leukemia) | Effective cytotoxic agents | espublisher.comnih.gov |

| 4,5,6,7-tetrahydro-isoxazole-[4,5-c]-pyridine derivative | K562 (Leukemia) | Significant antiproliferative and pro-apoptotic effects | mdpi.com |

Anti-Inflammatory and Analgesic Effects

A significant number of this compound derivatives have been investigated for their anti-inflammatory and analgesic properties. mdpi.comresearchgate.netorientjchem.orgwisdomlib.org These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govnih.gov

Several studies have reported the synthesis of isoxazole derivatives with potent anti-inflammatory activity, in some cases superior to that of standard drugs like diclofenac (B195802) sodium. nih.gov For example, a series of newly synthesized isoxazole derivatives showed a wide range of anti-inflammatory activity, with some compounds exhibiting over 75% inhibition in carrageenan-induced rat paw edema assays. nih.gov Indolyl-isoxazolidines have also been identified as potent anti-inflammatory and analgesic agents, significantly inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

In terms of analgesic activity, certain isoxazole derivatives have demonstrated efficacy comparable to standard drugs like paracetamol and aspirin. nih.govresearchgate.netnih.gov For instance, compounds 2e and 2f from one synthesized series exhibited significant analgesic activity. researchgate.net The mechanism of action for their analgesic effects is often linked to their anti-inflammatory properties. eurekaselect.comresearchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Assay | Finding | Reference |

|---|---|---|---|

| Isoxazole derivatives | Carrageenan-induced paw edema | 7.36–76.71% inhibition | nih.gov |

| Indolyl-isoxazolidines | LPS-induced cytokine production | Significant inhibition of TNF-α and IL-6 | mdpi.com |

| Compound 2e | Analgesic tests | Significant activity | researchgate.net |

| Compound 2f | Analgesic tests | Most potent of the series | researchgate.net |

| Pyrazolyl isoxazolines | Antinociceptive activity | Efficacy comparable to pentazocine (B1679294) and aspirin | nih.gov |

Anticonvulsant and CNS Activity

The isoxazole scaffold has been recognized for its potential in developing anticonvulsant agents. pharmahealthsciences.netatiner.grijpca.org Derivatives of this compound have been synthesized and screened for their ability to protect against seizures in various animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. pharmahealthsciences.netatiner.gr

Several studies have identified isoxazole derivatives with significant anticonvulsant activity. pharmahealthsciences.netresearchgate.net For instance, certain derivatives provided maximum protection against convulsions, particularly those with a nitrated aromatic ring at the 5-position and a hydroxyl-substituted phenyl ring at the 3-position of the isoxazole. pharmahealthsciences.net While many compounds show activity, their potency is often compared to standard drugs like diazepam. pharmahealthsciences.netatiner.gr The mechanism of action for some of these compounds is thought to involve the modulation of GABAergic neurotransmission or blockade of voltage-gated sodium channels, although the exact mechanisms for many derivatives remain under investigation. researchgate.netnih.gov

Table 3: Anticonvulsant Activity of Selected Isoxazole Derivatives

| Model | Compound Features | Observation | Reference |

|---|---|---|---|

| MES and PTZ | Various substitutions | 12 out of 25 compounds showed significant activity | pharmahealthsciences.net |

| MES | Ethyl ester (10 ) | Orally active in rats (ED50 68.9 mg/kg) | researchgate.net |

| MES | tert-Butyl ester (8 ) | Orally active in rats (ED50 28.1 mg/kg) | researchgate.net |

| PTZ | Nitrated and hydroxylated phenyl rings | Maximum protection against convulsion | pharmahealthsciences.net |

Antioxidant Properties

Many isoxazole derivatives have been reported to possess significant antioxidant activity. nih.govnih.govresearchgate.netresearchgate.net This property is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazine) free radical scavenging assay. nih.govnih.gov

Fluorophenyl-isoxazole-carboxamide derivatives, for example, have demonstrated potent antioxidant activity. nih.gov In one study, compounds 2a and 2c showed high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly lower than the positive control, Trolox. nih.gov The in vivo evaluation of compound 2a also revealed that it had a total antioxidant capacity two-fold greater than that of quercetin. nih.gov Isoxazole-based chalcones and their dihydropyrazole derivatives have also exhibited significant antioxidant activity, with some compounds showing potent free radical scavenging capabilities. nih.gov

Table 4: Antioxidant Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Assay | IC50 Value / Finding | Reference |

|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamide 2a | DPPH Scavenging | 0.45 ± 0.21 µg/ml | nih.gov |

| Fluorophenyl-isoxazole-carboxamide 2c | DPPH Scavenging | 0.47 ± 0.33 µg/ml | nih.gov |

| Isoxazole-based chalcone (B49325) 28 | DPPH Scavenging | 5 ± 1 µg/mL | nih.govsemanticscholar.org |

| Various Isoxazole derivatives | Antioxidant screening | Compounds 1d, 1e, 2c, 2d, 2e showed notable activity | researchgate.net |

Other Notable Biological Activities

The isoxazole moiety is present in several compounds with demonstrated antiviral activity. nih.govnih.govresearchgate.net Research has focused on the development of isoxazole derivatives as potential therapeutic agents against a range of viruses.

A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Several of these compounds exhibited better in vivo antiviral activities than the commercial antiviral agent Ningnanmycin. nih.gov In another study, isoxazole-based small molecules were investigated for their potential to target Zika virus (ZIKV) infections. nih.gov Compound 7l emerged as a promising candidate with potent antiviral activity against ZIKV strains and an improved safety profile in vitro. nih.gov

Table 5: Antiviral Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Virus | Activity | Reference |

|---|---|---|---|

| Isoxazole-amide with acylhydrazone (7t ) | Tobacco Mosaic Virus (TMV) | Superior curative, protection, and inactivation activities compared to Ningnanmycin | nih.gov |

| Isoxazole-amide with acylhydrazone (7t ) | Cucumber Mosaic Virus (CMV) | Superior curative, protection, and inactivation activities compared to Ningnanmycin | nih.gov |

| Isoxazole-based small molecule (7l ) | Zika Virus (ZIKV) | Potent antiviral activity and improved safety profile | nih.gov |

Isoxazole derivatives have been shown to possess a range of immunomodulatory activities, including immunosuppressive and immunostimulatory effects. nih.govnih.govmdpi.comresearchgate.net This dual activity makes them interesting candidates for the treatment of various immune-related disorders.

Several studies have demonstrated the immunosuppressive effects of isoxazole derivatives on the proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.comscience24.com For example, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) were shown to inhibit phytohemagglutinin A (PHA)-induced proliferation of PBMCs to varying degrees. mdpi.com Conversely, other isoxazole derivatives have been found to have immunostimulatory properties. For instance, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) was shown to stimulate the mitogen-induced proliferation of lymphocytes and increase the production of the pro-inflammatory cytokine IL-1β. mdpi.com This suggests that the immunomodulatory effects of isoxazole derivatives are highly dependent on their specific chemical structures. mdpi.com

Table 6: Immunomodulatory Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Model | Effect | Reference |

|---|---|---|---|

| MZO-2 | PHA-induced PBMC proliferation | Most active, statistically significant suppression at 1μg/ml | science24.com |

| MZA-1 | LPS-induced TNFα production | Best inhibitory action at 25ug/ml | science24.com |

| MM1–MM10 series | PHA-induced PBMC proliferation | Varied inhibition | mdpi.com |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Mitogen-induced lymphocyte proliferation | Stimulation | mdpi.com |

Anthelmintic Activity

Derivatives of isoxazole have been investigated for their potential to act as anthelmintic agents, which are crucial in combating parasitic worm infections in both humans and animals. Research in this area has explored how the isoxazole scaffold can be modified to enhance efficacy against various helminths.

One area of study has focused on a series of 3-halo-5-phenylisoxazoles and 3-phenyl-5-haloisoxazoles. These compounds have demonstrated activity against the rat roundworm, Nippostrongylus braziliensis. For the 5-phenylisoxazole (B86612) series, the presence of a halogen atom at the 3-position of the isoxazole ring was found to be a requirement for its anthelmintic effects. In contrast, within the 3-phenylisoxazole (B85705) series, activity was maintained even when the 5-halogen was substituted with other functional groups such as alkoxyl, thioalkoxyl, or amino groups. nih.gov This suggests that the two series of compounds may not interact with the same biological target. nih.gov

**Table 1: Anthelmintic Activity of Isoxazole Derivatives against *Nippostrongylus braziliensis***

| Compound Series | Key Structural Feature for Activity | Target Organism |

|---|---|---|

| 3-Halo-5-phenylisoxazoles | Halogen at the 3-position | Nippostrongylus braziliensis |

| 3-Phenyl-5-haloisoxazoles | Tolerates substitution at the 5-position | Nippostrongylus braziliensis |

While direct studies on this compound derivatives are limited in this specific context, the broader research into isoxazole-containing compounds indicates that the isoxazole nucleus is a viable starting point for the development of new anthelmintic drugs.

Antidiabetic Potential

The isoxazole moiety has also been incorporated into compounds designed to have antidiabetic effects. These derivatives have shown promise in modulating key biological pathways involved in glucose metabolism, making them attractive candidates for further investigation as potential treatments for diabetes.

Research has shown that isoxazole derivatives can possess a range of pharmacological effects, including antidiabetic properties. researchgate.net For instance, certain isoxazole-based flavonoid derivatives have been found to significantly improve glucose absorption in insulin-resistant HepG2 cells. researchgate.net This suggests a potential mechanism for their antidiabetic action.

Further studies into novel isoxazole derivatives have indicated that their mechanism of action may involve the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net One particular isoxazole derivative, referred to as C45, demonstrated enhanced glucose consumption at the nanomolar level in insulin-resistant HepG2 cells. researchgate.net Analysis through western blotting revealed that this compound significantly increased the phosphorylation of AMP-activated protein kinase (AMPK) while decreasing the levels of key gluconeogenesis enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). researchgate.net

Table 2: Antidiabetic Effects of an Isoxazole Derivative (C45) in Insulin-Resistant HepG2 Cells

| Compound | Effect on Glucose Consumption | Impact on AMPK Phosphorylation | Effect on PEPCK and G6Pase Levels |

|---|---|---|---|

| C45 | Improved at nanomolar level (EC50 = 0.8 nM) | Markedly enhanced | Reduced |

These findings underscore the potential of isoxazole derivatives as a valuable class of compounds for the development of novel antidiabetic agents. The ability of these compounds to activate the AMPK pathway and modulate key enzymes in gluconeogenesis highlights a promising avenue for future research and drug discovery. researchgate.net

Mechanisms of Action and Biological Target Identification

Elucidation of Molecular Pathways

The biological activities of isoxazole (B147169) derivatives are diverse, stemming from their ability to interact with and modulate a range of molecular pathways critical to cellular function and disease progression. researchgate.netnih.gov

A significant mechanism of action for many isoxazole-containing compounds is the inhibition of key enzymes. Notably, derivatives of isoxazole have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. nih.govrsc.org

The COX enzyme has two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is induced during inflammation. youtube.com Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. youtube.comnih.gov

Isoxazole derivatives, such as celecoxib, etoricoxib, and valdecoxib, have been developed as selective COX-2 inhibitors. nih.gov The selectivity of these compounds is often attributed to the structural differences between the active sites of COX-1 and COX-2. youtube.com For instance, some 3-phenyl-5-furan isoxazole derivatives have demonstrated potent COX-2 inhibition, with hydrophobicity playing a key role in their interaction with the enzyme's active site. rsc.org

Research has shown that various synthesized isoxazole derivatives exhibit significant anti-inflammatory effects through the inhibition of both COX-1 and COX-2 enzymes. nih.gov For example, a study on novel isoxazole derivatives demonstrated that several compounds were potent inhibitors of the COX-2 enzyme. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Compound C3 | >100 | 8.5 | >11.76 |

| Compound C5 | >100 | 7.2 | >13.88 |

| Compound C6 | >100 | 6.8 | >14.70 |

| Celecoxib (Reference) | >100 | 0.9 | >111.11 |

Data adapted from in vitro COX-1/2 enzyme inhibitory assays. nih.gov

While the search results provide extensive information on COX inhibition by isoxazole derivatives, there is limited direct evidence linking 1-(Isoxazol-4-yl)ethanone specifically to thymidylate synthase inhibition. However, thymidylate synthase remains a critical target in cancer chemotherapy due to its essential role in DNA biosynthesis. nih.gov Inhibition of this enzyme disrupts the production of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to the cessation of cell growth. nih.gov

Isoxazole derivatives have been identified as modulators of various cellular receptors, with a notable focus on the androgen receptor (AR), which is crucial in the development and progression of prostate cancer. nih.govumtm.cz

A specific derivative, 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE), has been identified as a novel inhibitor of AR transcriptional activity and protein levels in prostate cancer cells. nih.gov Studies have shown that IMTPPE can inhibit the expression of AR-target genes and suppress the proliferation of AR-positive prostate cancer cells. nih.gov Significantly, its inhibitory action is independent of the AR ligand-binding domain (LBD), suggesting it could be effective against resistance mechanisms involving LBD mutations. nih.gov

Furthermore, certain isoxazolyl steroids have demonstrated the ability to diminish the transcriptional activity of the androgen receptor and reduce its protein levels in prostate cancer cell lines. umtm.cznih.gov These compounds can also inhibit enzymes involved in testosterone (B1683101) biosynthesis, such as CYP17A1, further disrupting androgen signaling. umtm.cznih.gov

Isoxazole-containing compounds can interfere with fundamental cellular processes, including microtubule dynamics and DNA synthesis, which are critical for cell division and proliferation.

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a vital role in mitosis. arabjchem.org Several isoxazole derivatives have been developed as anti-tubulin agents that disrupt microtubule function, leading to cell cycle arrest and apoptosis. nih.govarabjchem.orgnih.gov

For example, a series of isoxazole-naphthalene derivatives were designed as tubulin polymerization inhibitors. arabjchem.orgresearchgate.net One of the most active compounds from this series was shown to inhibit tubulin polymerization with an IC₅₀ value of 3.4 µM, which is more potent than the known tubulin inhibitor colchicine (B1669291) (IC₅₀ = 7.5 µM). arabjchem.orgresearchgate.net Molecular docking studies suggest that this compound binds to the colchicine-binding site on tubulin. arabjchem.orgresearchgate.net Other studies on steroidal isoxazoles and isoxazole-linked arylcinnamides have also reported significant inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase. nih.govnih.gov

| Compound | Cell Line | Antiproliferative Activity (IC₅₀ µM) | Tubulin Polymerization Inhibition (IC₅₀ µM) |

| Compound 5j | MCF-7 | 1.23 ± 0.16 | 3.4 |

| Cisplatin (Reference) | MCF-7 | 15.24 ± 1.27 | - |

| Colchicine (Reference) | - | - | 7.5 |

Data from studies on isoxazole-naphthalene derivatives. arabjchem.orgresearchgate.net

DNA Synthesis: Certain isoxazole derivatives have been shown to inhibit DNA synthesis in cancer cells. For instance, some isoxazole-(benz)azole derivatives that exhibited significant cytotoxicity against colon carcinoma and melanoma cell lines were found to potently inhibit the synthesis of DNA in these carcinogenic cells. nih.gov

Cellular and Subcellular Interactions

The biological effects of this compound and its derivatives are predicated on their ability to enter cells and interact with specific subcellular components. researchgate.net

The cellular uptake of isoxazole derivatives is a prerequisite for their intracellular activity. Studies on isoxazole-piperazine hybrids have demonstrated their cytotoxic effects on various cancer cell lines, implying their ability to be taken up by these cells. nih.gov The physicochemical properties of these compounds, such as lipophilicity, can influence their ability to cross cell membranes. nih.gov For example, the SwissADME database has been used to predict properties like GI absorption and blood-brain barrier penetration for some isoxazole derivatives. nih.gov

Once inside the cell, the distribution to specific organelles or compartments will depend on the compound's chemical nature and its affinity for subcellular structures and macromolecules.

As detailed in the preceding sections, isoxazole derivatives interact with a variety of specific proteins and enzymes to elicit their biological effects. researchgate.netnih.gov These interactions are often driven by the ability of the isoxazole ring to form hydrogen bonds. nih.gov

Key protein and enzyme interactions include:

Cyclooxygenase (COX-1 and COX-2): Isoxazole derivatives can act as selective inhibitors of COX-2, a key enzyme in the inflammatory pathway. nih.govrsc.orgnih.gov

Androgen Receptor (AR): Certain derivatives can inhibit AR signaling, which is crucial for the growth of prostate cancer. nih.govumtm.cznih.gov

Tubulin: Isoxazole compounds can bind to tubulin, inhibiting its polymerization into microtubules and thereby arresting cell division. nih.govarabjchem.orgnih.gov

Protein Kinase C (PKC): Isoxazole derivatives of curcumin (B1669340) have been shown to bind to the activator binding site of novel PKC isotypes, suggesting a role in modulating PKC activity. nih.gov

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): Some isoxazole derivatives have demonstrated potent inhibitory activity against EGFR-TK, a key target in cancer therapy. nih.gov

Carbonic Anhydrase (CA): Novel isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, with molecular docking studies suggesting that hydrogen bonds and van der Waals interactions are key to their binding in the active pocket of the enzyme. nih.gov

Dihydropteroate Synthase: The FDA-approved drug sulfisoxazole, an isoxazole-containing compound, acts as a competitive inhibitor of this bacterial enzyme, which is essential for folate biosynthesis. biorxiv.org

These interactions highlight the versatility of the isoxazole scaffold in designing molecules that can selectively target a wide range of proteins and enzymes involved in various disease processes.

Prodrug Strategies and Bioreductive Activation

Prodrug strategies for compounds incorporating the isoxazole scaffold, such as this compound, often capitalize on the inherent chemical properties of the isoxazole ring, particularly its susceptibility to metabolic cleavage under reductive conditions. This characteristic allows for the design of prodrugs that can be selectively activated in specific physiological environments, such as hypoxic tumor cells.

The core principle behind the bioreductive activation of isoxazole-containing compounds lies in the cleavage of the N-O bond within the isoxazole ring. researchgate.net This reductive cleavage is often facilitated by enzymes like NADH-dependent reductases, which are found in the liver and can also be present in the intestinal microflora. nih.gov The process transforms the relatively stable isoxazole moiety into a more reactive intermediate, which can then exert a therapeutic effect or be further metabolized.

A notable example of this mechanism is observed in the metabolism of the anticoagulant razaxaban (B1200500). Although not a direct analogue of this compound, its metabolic pathway provides a clear precedent for isoxazole ring opening. The primary metabolic route for razaxaban in rats and dogs is the reductive cleavage of its 1,2-benzisoxazole (B1199462) structure to form a benzamidine (B55565) metabolite. nih.gov This transformation underscores the potential for the isoxazole ring to serve as a trigger for bioactivation.

For a compound like this compound, a hypothetical prodrug strategy could involve modification of the core molecule to enhance its delivery or targeting to a specific site. Upon reaching the target, the bioreductive environment would initiate the cleavage of the isoxazole ring. This cleavage would likely generate a transient, unstable intermediate that could rearrange to form a more stable, active species. The specific nature of this active species would depend on the substituents on the isoxazole ring and the surrounding molecular framework.

Research into the bioactivation of isoxazole-containing bromodomain and extra-terminal (BET) inhibitors has further illuminated the potential for this scaffold in prodrug design. ox.ac.uknih.gov These studies have shown that isoxazole substituents can influence the likelihood and pathway of bioactivation, leading to the formation of reactive electrophiles. nih.gov While these particular studies focused on potential toxicity, the underlying principles of metabolic activation are directly relevant to prodrug design, where the controlled release of an active compound is the desired outcome.

The design of prodrugs based on this compound would necessitate careful consideration of the substituents on the isoxazole ring to fine-tune the susceptibility to reductive cleavage and to control the properties of the resulting active metabolite. The following table outlines a conceptual framework for how derivatives of this compound could be designed as bioreductive prodrugs.

| Parent Compound | Potential Prodrug Modification | Activation Mechanism | Potential Active Metabolite |

| This compound | Addition of a nitro group to the isoxazole ring or a linked aromatic moiety. | Reduction of the nitro group to a hydroxylamine (B1172632) or amine, followed by reductive cleavage of the isoxazole ring. | A reactive enaminone or a related species. |

| This compound | Esterification of a hydroxyl group on a substituent. | Enzymatic hydrolysis of the ester to unmask a functional group that promotes reductive cleavage. | The parent compound or a more potent derivative. |

It is important to note that while the principles of bioreductive activation of isoxazoles are established, specific prodrug strategies for this compound remain a conceptual area of research. The successful implementation of such strategies would require extensive investigation to optimize the chemical modifications and to understand the precise metabolic pathways and resulting pharmacological activity.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic and geometric properties of molecules. nih.gov These calculations provide a foundational understanding of the behavior of 1-(Isoxazol-4-yl)ethanone.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These studies reveal the planarity of the isoxazole (B147169) ring and the orientation of the acetyl group relative to the heterocyclic core.

Analysis of the electronic structure involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding the molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO, for instance, provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Structural Parameters for this compound

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | O1-N2 | 1.41 Å |

| Bond Length | N2-C3 | 1.32 Å |

| Bond Length | C4-C5 | 1.39 Å |

| Bond Angle | O1-N2-C3 | 109.5° |

| Bond Angle | C3-C4-C5 | 108.2° |

| Dihedral Angle | C3-C4-C6-O7 | 178.5° |

Theoretical calculations are crucial for predicting the pathways of chemical reactions involving this compound. For instance, the synthesis of the isoxazole ring often proceeds via a 1,3-dipolar cycloaddition reaction. nih.gov Quantum chemical methods can model the transition states and intermediates along this reaction coordinate.

By calculating the activation energies and reaction enthalpies, researchers can predict the feasibility and kinetics of different synthetic routes. mdpi.com These energetic studies help in optimizing reaction conditions to improve yields and minimize byproducts. This predictive power is invaluable for designing efficient syntheses of this compound and its derivatives.

Molecular Docking and Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. nih.govnih.gov For this compound, docking studies can identify potential biological targets and elucidate the structural basis for its activity.

Molecular docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and a protein. researchgate.netnih.gov A lower (more negative) score generally indicates a more favorable binding interaction. These predictions allow for the rapid screening of libraries of compounds against a specific protein target, prioritizing molecules with the highest predicted affinity for further experimental testing. nih.gov Studies on related isoxazole derivatives have shown that this scaffold can form strong interactions with various enzymatic targets. nih.govresearchgate.net

Beyond predicting binding affinity, docking simulations provide detailed information about the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Identifying these key residues is crucial for understanding the molecular basis of recognition and for designing modifications to the ligand that could enhance binding potency and selectivity. researchgate.net For example, the oxygen and nitrogen atoms of the isoxazole ring are potential hydrogen bond acceptors, while the methyl group can engage in hydrophobic interactions.

Table 2: Example of Molecular Docking Results for an Isoxazole Derivative with a Kinase Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Isoxazole Derivative A | -8.5 | Thr199, His119 | Hydrogen Bond |

| Isoxazole Derivative A | -8.5 | Leu198, Val143 | Hydrophobic |

| This compound (Hypothetical) | -6.2 | Ser95 | Hydrogen Bond |

| This compound (Hypothetical) | -6.2 | Ala121, Phe91 | Hydrophobic |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. nih.gov By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. nih.gov These simulations can confirm whether the key interactions identified in docking are maintained over time, providing a more rigorous validation of the binding hypothesis. researchgate.net

Chemoinformatics and QSAR Approaches for Activity Prediction

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery and development. These approaches aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, these methods can be instrumental in predicting their potential therapeutic effects, optimizing lead compounds, and designing new molecules with enhanced activity and selectivity.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous isoxazole-containing compounds. The general methodology involves the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, and then using statistical methods to build a predictive model.

Detailed Research Findings from Analogous Isoxazole Derivatives:

QSAR studies on various classes of isoxazole derivatives have successfully established correlations between structural features and biological activities, including anti-inflammatory, anticancer, and antiviral effects. For instance, in a study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, a strong correlation was found between the observed and predicted anti-inflammatory activity, leading to the development of a robust QSAR model. nih.gov Similarly, 2D-QSAR models for [(biphenyloxy)propyl]isoxazole derivatives have shown satisfactory predictive ability for anti-coxsackievirus B3 activity. nih.gov

In the context of anticancer activity, computational studies and molecular modeling of novel isoxazole derivatives have been used to predict their interaction with targets like EGFR-TK. nih.gov These studies often analyze physicochemical properties based on Lipinski's rule of five and Veber's standards to predict oral bioavailability. nih.gov

A hypothetical QSAR study on a series of this compound derivatives would typically involve the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or cell growth inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and conformational properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of new, untested this compound derivatives, thereby guiding synthetic efforts towards more potent compounds.

Illustrative Data for a Hypothetical QSAR Model:

The following interactive table represents a hypothetical dataset and the results of a fictional QSAR analysis on a series of this compound derivatives, illustrating the kind of data that would be generated.

| Compound ID | R-Group at position 5 | LogP | Molar Refractivity | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

| 1 | -H | 1.2 | 35.4 | 5.1 | 5.2 |

| 2 | -CH₃ | 1.6 | 40.1 | 5.5 | 5.6 |

| 3 | -Cl | 1.9 | 40.5 | 5.8 | 5.7 |

| 4 | -OCH₃ | 1.4 | 42.3 | 5.4 | 5.4 |

| 5 | -NO₂ | 1.1 | 41.0 | 6.2 | 6.1 |

Disclaimer: The data in this table is purely illustrative and does not represent real experimental or computational results for this compound derivatives.

Such a model would allow researchers to understand the influence of different substituents on the isoxazole ring. For example, the model might reveal that electron-withdrawing groups at the 5-position increase activity, providing a rationale for the synthesis of new analogues.

Applications in Drug Discovery and Development

1-(Isoxazol-4-yl)ethanone as a Lead Compound or Intermediate

In the drug discovery pipeline, a "lead compound" is a chemical starting point that exhibits a desired biological activity, which can be optimized to create a final drug product. An "intermediate" is a molecule that is formed during the synthesis of a more complex compound. nih.gov this compound serves as a valuable intermediate in the synthesis of more complex isoxazole (B147169) derivatives. The isoxazole ring system allows for easier modification of substituents, making isoxazoles useful intermediates for various bioactive compounds. researchgate.net

The structure of this compound is advantageous for several reasons:

Reactive Handle: The acetyl (ethanone) group provides a reactive site for a multitude of chemical transformations. It can undergo reactions such as condensation, reduction, or conversion to other functional groups, allowing for the attachment of different molecular fragments to build a library of derivatives. derpharmachemica.com

Scaffold Rigidity: The aromatic isoxazole ring provides a rigid core, which can help in positioning appended functional groups in a specific orientation for optimal interaction with a biological target.

Pharmacophoric Features: The isoxazole ring itself contains hydrogen bond acceptors (nitrogen and oxygen atoms) and can engage in various non-covalent interactions, which are crucial for molecular recognition at the active site of a protein. edu.krdedu.krd

Chalcones, which are important intermediates for synthesizing isoxazoles, can be prepared through Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. ijpca.orgnih.gov This highlights a common synthetic route where an acetophenone-bearing moiety, such as that in this compound, is a critical component for building larger, more complex molecules with potential therapeutic value. ijpca.org

Design and Synthesis of Multi-Targeted Therapies

Complex diseases like cancer often involve multiple biological pathways. rsc.org Consequently, therapies that can simultaneously modulate more than one target are becoming an important area of drug discovery. rsc.orgnih.gov The isoxazole scaffold is a favored platform for the development of these multi-targeted agents. rsc.orgnih.gov Its versatile chemistry allows for the integration of different pharmacophoric elements into a single molecule, a strategy known as molecular hybridization.

The structure of this compound is well-suited for this approach. Starting from this compound, medicinal chemists can design hybrid molecules with the potential to act on multiple targets. For instance, the ketone functionality can be used as an anchor point to link the isoxazole core to another pharmacologically active moiety. This strategy allows for the creation of compounds that combine the biological activities of two different classes of drugs, potentially leading to synergistic effects and a better therapeutic outcome. The development of isoxazole-containing hybrids is a growing field, aiming to enhance potency and improve selectivity. nih.gov

Strategies for Enhancing Bioactivity and Selectivity